molecular formula C15H15NO B14230516 2-(3-methoxyphenyl)-2,3-dihydro-1H-indole CAS No. 501699-22-5

2-(3-methoxyphenyl)-2,3-dihydro-1H-indole

Cat. No.: B14230516
CAS No.: 501699-22-5
M. Wt: 225.28 g/mol
InChI Key: YBUJBAYMXKVSSM-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features a methoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Lacks the methoxy group, which can affect its reactivity and biological activity.

    3-Methoxyphenylindole: Similar structure but with the methoxy group in a different position.

    2-(3-Methoxyphenyl)benzimidazole: Contains a benzimidazole ring instead of an indole ring.

Uniqueness

2-(3-Methoxyphenyl)-2,3-dihydro-1H-indole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological properties. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

CAS No.

501699-22-5

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H15NO/c1-17-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)16-15/h2-9,15-16H,10H2,1H3

InChI Key

YBUJBAYMXKVSSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC3=CC=CC=C3N2

Origin of Product

United States

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